![molecular formula C13H20N2O2 B4277258 N-butyl-N'-(4-methoxy-2-methylphenyl)urea](/img/structure/B4277258.png)
N-butyl-N'-(4-methoxy-2-methylphenyl)urea
Overview
Description
N-butyl-N'-(4-methoxy-2-methylphenyl)urea, also known as BMMU, is a chemical compound that has gained interest in recent years due to its potential applications in scientific research. BMMU is a urea-based compound that has been shown to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In
Mechanism of Action
N-butyl-N'-(4-methoxy-2-methylphenyl)urea inhibits PKC by binding to the enzyme's regulatory domain. This prevents the enzyme from being activated and therefore inhibits its activity. PKC is involved in various cellular signaling pathways, including those involved in inflammation and cancer. By inhibiting PKC, N-butyl-N'-(4-methoxy-2-methylphenyl)urea has the potential to modulate these pathways and affect cellular function.
Biochemical and Physiological Effects
N-butyl-N'-(4-methoxy-2-methylphenyl)urea has been shown to have various biochemical and physiological effects. In addition to its inhibition of PKC, N-butyl-N'-(4-methoxy-2-methylphenyl)urea has been shown to inhibit the production of nitric oxide, a molecule involved in inflammation. N-butyl-N'-(4-methoxy-2-methylphenyl)urea has also been shown to inhibit the proliferation of cancer cells in vitro. Additionally, N-butyl-N'-(4-methoxy-2-methylphenyl)urea has been shown to have neuroprotective effects in animal models of stroke.
Advantages and Limitations for Lab Experiments
One advantage of using N-butyl-N'-(4-methoxy-2-methylphenyl)urea in laboratory experiments is its high potency and selectivity for PKC. This makes it a valuable tool for studying the function of this enzyme. Additionally, N-butyl-N'-(4-methoxy-2-methylphenyl)urea has been shown to have anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs. However, one limitation of using N-butyl-N'-(4-methoxy-2-methylphenyl)urea in laboratory experiments is its potential toxicity. Further studies are needed to determine the safety of N-butyl-N'-(4-methoxy-2-methylphenyl)urea and its potential side effects.
Future Directions
There are several future directions for research involving N-butyl-N'-(4-methoxy-2-methylphenyl)urea. One area of interest is the development of new anti-inflammatory drugs based on the structure of N-butyl-N'-(4-methoxy-2-methylphenyl)urea. Additionally, further studies are needed to determine the safety and potential side effects of N-butyl-N'-(4-methoxy-2-methylphenyl)urea. Another area of interest is the role of PKC in cancer and the potential use of N-butyl-N'-(4-methoxy-2-methylphenyl)urea as a cancer treatment. Finally, there is potential for the development of new neuroprotective drugs based on the structure of N-butyl-N'-(4-methoxy-2-methylphenyl)urea.
Scientific Research Applications
N-butyl-N'-(4-methoxy-2-methylphenyl)urea has been shown to have potential applications in scientific research. One of the primary uses of N-butyl-N'-(4-methoxy-2-methylphenyl)urea is as a tool to study the role of protein kinase C (PKC) in cellular signaling pathways. N-butyl-N'-(4-methoxy-2-methylphenyl)urea is a potent and selective inhibitor of PKC, which makes it a valuable tool for studying the function of this enzyme. Additionally, N-butyl-N'-(4-methoxy-2-methylphenyl)urea has been shown to have anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.
properties
IUPAC Name |
1-butyl-3-(4-methoxy-2-methylphenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-4-5-8-14-13(16)15-12-7-6-11(17-3)9-10(12)2/h6-7,9H,4-5,8H2,1-3H3,(H2,14,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJSBEABGVVRQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC1=C(C=C(C=C1)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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